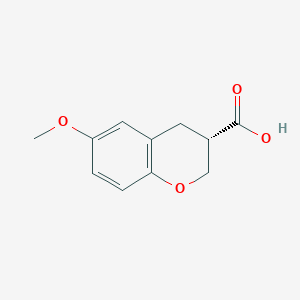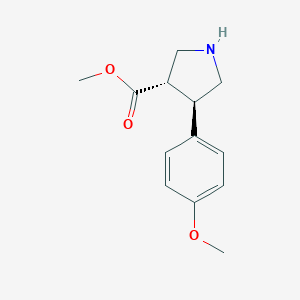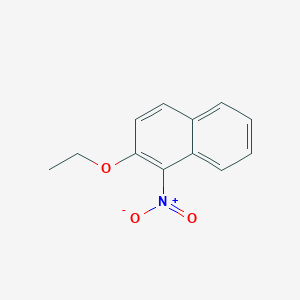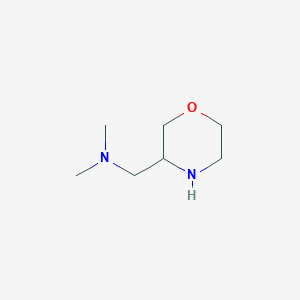
(S)-6-methoxychroman-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-6-methoxychroman-3-carboxylic acid” is a specialty chemical . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12O4 . The InChI code is 1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 208.21 . It is a solid at room temperature . The storage temperature is between 2-8°C in a dry environment .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition and Engineered Microbes
Carboxylic acids, including (S)-6-methoxychroman-3-carboxylic acid, are known for their microbial inhibition properties, which is significant for bioprocessing and fermentation technologies. Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae are often inhibited by these acids, affecting their yield and titer in biorenewable chemical production. The research suggests metabolic engineering strategies could increase microbial robustness against such inhibition, highlighting the role of carboxylic acids as both feedstock and antimicrobial agents in industrial biotechnology (Jarboe, Royce, & Liu, 2013).
Antioxidant and Therapeutic Applications
Carboxylic acids, including derivatives similar to this compound, exhibit a range of therapeutic applications due to their antioxidant properties. Studies have identified that such compounds can prevent diseases like diabetes, cardiovascular diseases (CVDs), cancer, and possess anti-inflammatory and neuroprotective activities. This wide range of bioactivities suggests the potential of this compound in drug discovery and development for managing various health conditions (Srinivasulu et al., 2018).
Antimicrobial and Cytotoxic Activity
The structural differences in carboxylic acids, including those similar to this compound, impact their antimicrobial and cytotoxic activities. Studies comparing different carboxylic acids have shown that structural modifications can significantly influence their bioactivity, suggesting potential applications in designing new antimicrobial and anticancer agents. This underscores the importance of structural analysis in the development of carboxylic acid-based therapeutics (Godlewska-Żyłkiewicz et al., 2020).
Industrial Applications and Bioremediation
Beyond therapeutic applications, carboxylic acids like this compound have potential in industrial applications, including bioremediation and catalysis. The versatility of carboxylic acids in biotechnological processes, such as in the development of sustainable polymers and as intermediates in the synthesis of industrial chemicals, highlights their importance in advancing green chemistry and sustainability (Sprakel & Schuur, 2019).
Safety and Hazards
“(S)-6-methoxychroman-3-carboxylic acid” is associated with several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The safety information suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLMFXPYODSEB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)








